2-ethyl-2H-pyrazin-3-one
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Overview
Description
2-ethyl-2H-pyrazin-3-one is a heterocyclic compound containing a pyrazine ring with an ethyl group at the 2-position and a keto group at the 3-position. This compound is part of the broader class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2H-pyrazin-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of ethyl hydrazinecarboxylate with α,β-unsaturated carbonyl compounds can lead to the formation of the desired pyrazinone ring. The reaction typically requires a catalyst and is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2H-pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-ethyl-2H-pyrazin-3-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include pyrazine N-oxides, 2-ethyl-2H-pyrazin-3-ol, and various substituted pyrazine derivatives .
Scientific Research Applications
2-ethyl-2H-pyrazin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2-ethyl-2H-pyrazin-3-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in microbial metabolism. The compound’s anti-inflammatory effects are linked to the modulation of inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazine: The parent compound with a simpler structure.
2-methyl-2H-pyrazin-3-one: Similar structure with a methyl group instead of an ethyl group.
2,3-dihydro-2H-pyrazin-3-one: Lacks the ethyl group and has a different oxidation state.
Uniqueness
2-ethyl-2H-pyrazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N2O |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-ethyl-2H-pyrazin-3-one |
InChI |
InChI=1S/C6H8N2O/c1-2-5-6(9)8-4-3-7-5/h3-5H,2H2,1H3 |
InChI Key |
CHJRSZBFPZYYSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N=CC=N1 |
Origin of Product |
United States |
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